Product packaging for ethyl 6,7-dichloro-1H-indole-2-carboxylate(Cat. No.:CAS No. 220679-11-8)

ethyl 6,7-dichloro-1H-indole-2-carboxylate

Cat. No.: B1365963
CAS No.: 220679-11-8
M. Wt: 258.1 g/mol
InChI Key: FMVMKBJJIJVITG-UHFFFAOYSA-N
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Description

Ethyl 6,7-dichloro-1H-indole-2-carboxylate (CAS 220679-11-8) is a chlorinated indole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research . As part of the ethyl indole-2-carboxylate family, this compound is designed for the exploration and development of new bioactive molecules . The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern with chlorine atoms at the 6 and 7 positions makes this ester a valuable intermediate for creating targeted molecular libraries . Researchers utilize this compound primarily as a precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2 B1365963 ethyl 6,7-dichloro-1H-indole-2-carboxylate CAS No. 220679-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVMKBJJIJVITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266900
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
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Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220679-11-8
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220679-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dichloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201266900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6,7 Dichloro 1h Indole 2 Carboxylate

Strategic Approaches to Indole (B1671886) Core Construction

The formation of the bicyclic indole nucleus is the foundational step in the synthesis of ethyl 6,7-dichloro-1H-indole-2-carboxylate. Both classical and modern synthetic routes can be adapted to construct this core.

Conventional Indole Synthesis Routes

Conventional methods for indole synthesis have been refined over more than a century and remain highly relevant for their reliability and scalability. Two of the most prominent routes applicable to the target molecule are the Fischer and the Leimgruber-Batcho syntheses.

The Fischer indole synthesis is arguably the most famous and widely used method for indole formation. wikipedia.orgthermofisher.com Discovered by Emil Fischer in 1883, it involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.org For the synthesis of the 6,7-dichloroindole core, the logical starting materials would be 2,3-dichlorophenylhydrazine and an ethyl pyruvate (B1213749) derivative. The reaction proceeds through a thermofisher.comthermofisher.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. jk-sci.com The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgorganic-chemistry.org

The Leimgruber-Batcho indole synthesis provides a powerful and high-yielding alternative to the Fischer synthesis, particularly for indoles that are unsubstituted at the 2- and 3-positions. wikipedia.org This two-step process begins with the reaction of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form a β-enamino nitro-styrene intermediate. clockss.orgresearchgate.net This intermediate is intensely colored due to its extended conjugation. wikipedia.org In the second step, this intermediate undergoes reductive cyclization to afford the indole. clockss.org A variety of reducing agents can be employed, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductants like iron in acetic acid or sodium dithionite. wikipedia.orgpsu.edu This method is advantageous due to the mild conditions of the cyclization step and the commercial availability of many substituted o-nitrotoluenes. wikipedia.org

Method Precursors for 6,7-Dichloroindole Core Key Transformation Advantages Potential Challenges
Fischer Synthesis 2,3-Dichlorophenylhydrazine + Ethyl PyruvateAcid-catalyzed cyclization of a phenylhydrazone via thermofisher.comthermofisher.com-sigmatropic rearrangement. jk-sci.comWell-established, versatile, one-pot potential. thermofisher.comRequires specific hydrazine (B178648) precursor; acid conditions can be harsh.
Leimgruber-Batcho Synthesis 1,2-Dichloro-3-methyl-4-nitrobenzene + DMFDMAFormation of an enamine followed by reductive cyclization. researchgate.netHigh yields, mild cyclization conditions, good for C2/C3-unsubstituted indoles. wikipedia.orgAccessibility of the required polysubstituted o-nitrotoluene.

Contemporary Methods in Indole Ring Formation

Modern organic synthesis has introduced a variety of transition-metal-catalyzed methods for indole ring formation, often offering milder conditions and broader functional group tolerance. Palladium-catalyzed reactions, in particular, have become a staple. The Larock indole synthesis , for example, involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline. Similarly, the Buchwald-Hartwig amination can be adapted for intramolecular cyclization to form the indole ring. These methods often rely on the formation of a key carbon-carbon or carbon-nitrogen bond to close the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) precursor. While powerful, their application to the specific synthesis of this compound would depend on the availability of suitably functionalized and halogenated precursors.

Installation of Dichloro-Substitution Pattern

Regioselective Halogenation Techniques

The direct halogenation of a pre-formed indole or ethyl indole-2-carboxylate (B1230498) ring system is generally not a viable strategy for obtaining the 6,7-dichloro isomer. Electrophilic aromatic substitution on the indole nucleus preferentially occurs at the C3 position, and if that is blocked, at the C5 and C7 positions. The use of common chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) would likely lead to a mixture of products, with chlorination at undesired positions. While advanced methods using directing groups or specific rhodium catalysts have been developed for C-H chlorination at specific sites like C7, achieving a selective dichlorination at the C6 and C7 positions simultaneously via this route is synthetically complex and not commonly reported. acs.org

Precursor Design for Halogenated Indoles

The most effective and regiochemically unambiguous strategy for synthesizing this compound is to begin with a benzene-based precursor that already contains the required 1,2-dichloro substitution pattern. This approach ensures that the chlorine atoms are correctly positioned before the indole ring is constructed.

A logical starting material for this strategy is 3,4-dichloroaniline (B118046) . This commercially available compound serves as a versatile precursor for several indole syntheses. For a Fischer-type synthesis , 3,4-dichloroaniline can be converted into the corresponding 2,3-dichlorophenylhydrazine . This is typically achieved via diazotization followed by reduction with a reagent like tin(II) chloride. The resulting hydrazine is then reacted with ethyl pyruvate to form the target indole-2-carboxylate skeleton, with the chlorine atoms locked in the desired 6 and 7 positions. nih.gov

Alternatively, a Leimgruber-Batcho approach would necessitate a starting material like 1,2-dichloro-3-methyl-4-nitrobenzene . The synthesis of this specific precursor would involve multiple steps, starting from a simpler dichlorinated benzene derivative. Once obtained, this precursor can be carried through the standard Leimgruber-Batcho sequence to yield the 6,7-dichloroindole core. researchgate.net This precursor-directed approach circumvents the regioselectivity problems associated with late-stage halogenation and is the most reliable method for preparing specifically substituted indoles. nih.gov

Esterification Strategies for the Carboxylate Moiety

The final step in the synthesis is the formation of the ethyl ester at the C2 position. This can be accomplished either by incorporating the ester functionality from the beginning of the synthesis (e.g., by using ethyl pyruvate in the Fischer synthesis) or by esterifying the corresponding carboxylic acid in a separate step. If the synthesis yields 6,7-dichloro-1H-indole-2-carboxylic acid, several standard esterification methods are available.

The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester. youtube.com

A second common approach involves a two-step procedure. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govderpharmachemica.com The resulting acyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the final ethyl ester. nih.gov This method is often faster and not subject to the equilibrium limitations of the Fischer esterification.

Method Reagents Temperature Advantages Disadvantages
Fischer-Speier Esterification Ethanol (excess), H₂SO₄ or HCl (catalytic)RefluxEconomical, simple procedure. masterorganicchemistry.comReversible reaction, may require removal of water to achieve high conversion. youtube.com
Acyl Chloride Method 1. SOCl₂ or (COCl)₂ 2. Ethanol, PyridineRoom Temperature to RefluxHigh yield, irreversible, fast reaction. nih.govRequires stoichiometric activating agent, generates corrosive byproducts.

Specialized Synthetic Techniques

Modern synthetic chemistry has introduced several specialized techniques that can be adapted for the synthesis of complex molecules like this compound. These methods often provide solutions to challenges encountered in traditional solution-phase synthesis, such as purification and handling of intermediates.

Fluorous Synthesis Applications

Fluorous synthesis utilizes perfluoroalkyl chains as phase tags to facilitate the separation and purification of reaction products. This "beadless" high-speed synthetic technology integrates the advantages of solution-phase kinetics with the ease of solid-phase separation. While specific examples detailing the fluorous synthesis of this compound are not prevalent in the literature, the principles of fluorous chemistry can be applied.

A potential strategy involves tagging a suitable starting material, such as a dichlorinated aniline (B41778) or a precursor to the keto-ester component of a Japp-Klingemann/Fischer indole synthesis, with a fluorous ponytail. The subsequent reactions would be carried out in a suitable solvent, and the fluorous-tagged intermediates could be readily separated from non-fluorous reagents and byproducts by fluorous solid-phase extraction (F-SPE). The final step would involve the cleavage of the fluorous tag to yield the desired dichlorinated indole ester. This approach offers the potential for high-purity products with simplified purification protocols.

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, can enhance reaction rates and selectivity.

The synthesis of indole-2-carboxylic acid esters has been successfully demonstrated using ionic liquids under microwave irradiation. For instance, the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid like 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) under controlled microwave conditions can afford high yields of the corresponding indole-2-carboxylic acid esters. scielo.brresearchgate.netresearchgate.net This method offers several advantages, including high product yields, short reaction times, mild reaction conditions, and straightforward work-up procedures. scielo.brresearchgate.net

For the synthesis of this compound, a plausible approach would involve the reaction of 2,3-dichlorobenzaldehyde (B127699) with ethyl isocyanoacetate in an ionic liquid. The combination of the ionic liquid as a polar medium and microwave heating can accelerate the reaction, potentially leading to improved yields compared to conventional heating methods.

Table 1: Potential Ionic Liquid Mediated Synthesis of this compound

Starting Material 1Starting Material 2Ionic LiquidConditionsPotential Product
2,3-DichlorobenzaldehydeEthyl isocyanoacetate[bmim]OHMicrowave, 50-100 °CThis compound

It is important to note that while this method is established for a range of substituted indoles, its specific application to the 6,7-dichloro isomer would require empirical optimization.

Solid-Supported Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for the preparation of libraries of compounds and simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration. The synthesis of indolecarboxylates on a solid support has been achieved using palladium-catalyzed cyclization reactions. acs.org

In a potential solid-supported synthesis of this compound, a dichlorinated aniline precursor could be immobilized on a suitable resin. Subsequent palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck reaction, could be employed to construct the indole ring system. acs.orgnih.gov The final product would then be cleaved from the solid support. This methodology allows for the systematic variation of substituents on the indole core and is amenable to high-throughput synthesis.

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the chosen synthetic route and the careful optimization of reaction parameters. For classical approaches like the Japp-Klingemann and Fischer indole syntheses, several factors can be fine-tuned to maximize product formation and minimize side reactions. A plausible and established route to a related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, involves a two-step procedure starting from 3,5-dichloroaniline, utilizing a Japp–Klingemann condensation followed by a Fischer indole ring closure reaction. By analogy, a similar pathway starting from 2,3-dichloroaniline (B127971) could be envisioned for the synthesis of the 6,7-dichloro isomer.

Key parameters for optimization in such a synthesis include:

Catalyst Selection and Loading: The Fischer indole synthesis is typically catalyzed by Brønsted or Lewis acids. numberanalytics.com The choice of acid and its concentration can significantly impact the reaction rate and selectivity. For electron-deficient substrates like dichlorinated phenylhydrazones, stronger acids or higher catalyst loadings may be necessary to promote the cyclization. However, overly harsh acidic conditions can lead to degradation of the starting materials or product. A systematic screening of catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA) would be crucial. numberanalytics.com

Solvent Effects: The polarity and boiling point of the solvent can influence the solubility of reactants and the reaction temperature, thereby affecting the reaction kinetics. numberanalytics.com Solvents commonly used for the Fischer indole synthesis include ethanol, acetic acid, and higher boiling point aromatic solvents like toluene (B28343) or xylene. The optimal solvent will depend on the specific substrates and catalyst used.

Temperature and Reaction Time: These two parameters are interconnected and must be carefully controlled. Higher temperatures generally accelerate the reaction but can also promote the formation of undesired byproducts. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time that maximizes the yield of the desired product while minimizing degradation.

Table 2: Hypothetical Optimization Parameters for the Fischer Indole Synthesis of this compound

ParameterVariation 1Variation 2Variation 3Expected Outcome
Catalyst PPAZnCl₂p-TSAIdentification of the most effective catalyst for cyclization of the dichlorinated precursor.
Solvent EthanolAcetic AcidTolueneDetermination of the solvent that provides the best balance of solubility and reaction rate.
Temperature 80 °C100 °C120 °COptimization of the reaction temperature to maximize yield and minimize byproduct formation.
Reaction Time 2 h4 h6 hDetermination of the optimal time for reaction completion.

By systematically varying these parameters, it is possible to develop a robust and high-yielding synthesis for this compound.

Elucidation of Chemical Reactivity and Transformational Pathways of Ethyl 6,7 Dichloro 1h Indole 2 Carboxylate

Nucleophilic Additions and Substitutions

The indole (B1671886) N-H proton is acidic and can be removed by a base to generate an indolyl anion. This anion is a potent nucleophile and can participate in various nucleophilic substitution reactions, most notably N-alkylation. mdpi.commdpi.com The reaction of ethyl 1H-indole-2-carboxylate with alkyl halides in the presence of a base like potassium hydroxide (B78521) (KOH) in a suitable solvent leads to the formation of N-alkylated indole derivatives. mdpi.com This transformation is directly applicable to ethyl 6,7-dichloro-1H-indole-2-carboxylate. The electron-withdrawing effect of the chlorine atoms may increase the acidity of the N-H proton, potentially facilitating its deprotonation.

Table 2: Typical Conditions for N-Alkylation of Indole-2-carboxylates

While the chloro-substituents on the benzene (B151609) ring are generally unreactive towards nucleophilic aromatic substitution, such reactions are not impossible under harsh conditions or if activated by other functional groups. However, reactions at the indole nitrogen are far more common. clockss.org

Metal-Catalyzed Cross-Coupling Reactions at Indole Positions

The chlorine atoms at the C6 and C7 positions of the indole ring serve as handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. organic-chemistry.orgyoutube.com It is a powerful and widely used method for constructing biaryl systems. nih.gov The chlorine atoms of this compound can act as the halide component in Suzuki couplings.

While aryl chlorides are less reactive than the corresponding bromides or iodides, suitable catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), can effectively facilitate the coupling. organic-chemistry.org In dihalogenated systems, regioselectivity can sometimes be achieved by controlling reaction conditions or through the inherent electronic differences of the halogen positions. nih.govnih.gov For 6,7-dichloroindoles, the electronic and steric environments of the C6 and C7 positions are distinct, which could potentially lead to selective or sequential coupling reactions, allowing for the stepwise introduction of different aryl or heteroaryl groups. researchgate.net

Table 3: Generalized Suzuki Coupling Reaction Parameters

The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, this time between an organic halide and an organosilicon compound. wikipedia.orgorganic-chemistry.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF - tetrabutylammonium (B224687) fluoride) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.orgmdpi.com

Similar to the Suzuki reaction, the C-Cl bonds at positions 6 and 7 of this compound are potential reaction sites for Hiyama coupling. researchgate.net This method provides an alternative to organoboron-based couplings and can be advantageous in cases where the corresponding organosilane is more readily available or stable. researchgate.net The reaction offers a pathway to introduce aryl, vinyl, or alkyl groups at the chlorinated positions of the indole core.

Table 4: Generalized Hiyama Coupling Reaction Parameters

Reduction Strategies

The ethyl ester group at the C2 position is readily susceptible to reduction by powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent capable of converting esters into primary alcohols. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of ethoxide to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic or aqueous workup.

Applying this strategy to this compound would result in the formation of (6,7-dichloro-1H-indol-2-yl)methanol. sigmaaldrich.com The chloro-substituents on the aromatic ring are typically stable under these conditions and will not be reduced. youtube.com This transformation provides a key intermediate for further synthetic elaborations.

Table 5: Conditions for the Reduction of the Ester Group

Catalytic Hydrogenation of the Indole Ring System

The catalytic hydrogenation of the indole ring is a challenging transformation due to the resonance stabilization of the aromatic nucleus. nih.gov This process typically aims to selectively reduce the C2-C3 double bond of the indole to yield an indoline (B122111). However, the reaction can be complicated by issues such as catalyst poisoning by the indoline product (a cyclic secondary amine) or over-hydrogenation, leading to octahydroindole derivatives. nih.gov

For indole substrates substituted with an electron-withdrawing group at the C-2 position, such as in ethyl 1H-indole-2-carboxylate, the indole nucleus is significantly deactivated towards catalytic hydrogenation. nih.gov Research on the hydrogenation of various substituted indoles using a Platinum-on-Carbon (Pt/C) catalyst has shown that while many indoles can be converted to their corresponding indolines, ethyl indole-2-carboxylate (B1230498) was found to be completely deactivated under the studied conditions. nih.gov This deactivation is attributed to the electron-withdrawing nature of the carboxylate substituent, which reduces the electron density of the indole ring system, making it less susceptible to hydrogenation. nih.gov

Therefore, the catalytic hydrogenation of this compound to its corresponding indoline is expected to be difficult, likely requiring harsh reaction conditions such as increased catalyst loading and higher hydrogen pressure. nih.gov

Table 1: Summary of Catalysts and Expected Outcomes for Indole Hydrogenation

CatalystTypical ConditionsExpected Outcome for this compoundChallenges
Pt/C H₂ gas, various solvents (e.g., ethanol (B145695), water)Low to no reactivity due to deactivation by the C2-ester group. nih.govSubstrate deactivation, potential for over-hydrogenation under forcing conditions. nih.gov
Pd/C H₂ gas, various solventsSimilar deactivation is expected; may require high pressure/temperature.Catalyst poisoning by the amine product, selectivity issues. nih.gov
Rhodium H₂ gas, various solventsMay offer different selectivity but deactivation remains a concern.Catalyst cost and sensitivity.
Ruthenium H₂ gas, various solventsOften used for aromatic ring reduction, may lead to over-reduction if successful.Lack of selectivity for the C2-C3 double bond.

Complex Metal Hydride Reductions

Complex metal hydrides are versatile reagents for the reduction of carbonyl functional groups. Their reactivity towards this compound is primarily directed at the ester moiety, as the indole ring itself is generally resistant to reduction by these reagents under standard conditions.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ readily reduces esters to their corresponding primary alcohols. youtube.comuop.edu.pk The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. youtube.com Treatment of this compound with LiAlH₄ in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) would be expected to yield (6,7-dichloro-1H-indol-2-yl)methanol.

Sodium Borohydride (B1222165) (NaBH₄): In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent. uop.edu.pk It is highly effective for the reduction of aldehydes and ketones but is typically unreactive towards esters, which are less electrophilic. uop.edu.pk Therefore, NaBH₄ would not be expected to reduce the ester function of this compound under standard conditions (e.g., in methanol (B129727) or ethanol).

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a valuable reagent that can achieve partial reduction of esters to aldehydes, particularly when used at low temperatures. uop.edu.pk By carefully controlling the stoichiometry and reaction temperature (e.g., -78 °C), it is possible to stop the reduction at the aldehyde stage. Thus, reacting this compound with one equivalent of DIBAL-H at low temperature could provide 6,7-dichloro-1H-indole-2-carbaldehyde. If excess DIBAL-H or higher temperatures are used, the reduction would likely proceed to the primary alcohol.

Table 2: Reactivity of Complex Metal Hydrides with this compound

ReagentFormulaTypical SolventExpected Product
Lithium Aluminum HydrideLiAlH₄Tetrahydrofuran (THF), Diethyl ether(6,7-dichloro-1H-indol-2-yl)methanol uop.edu.pk
Sodium BorohydrideNaBH₄Methanol, EthanolNo reaction uop.edu.pk
Diisobutylaluminium Hydride(i-Bu)₂AlHToluene (B28343), Dichloromethane6,7-dichloro-1H-indole-2-carbaldehyde (at -78°C) or (6,7-dichloro-1H-indol-2-yl)methanol uop.edu.pk

Bouveault-Blanc Reduction Pathways

The Bouveault-Blanc reduction is a classic chemical reaction for converting esters to primary alcohols using metallic sodium in an absolute alcohol solvent, typically ethanol. alfa-chemistry.comwikipedia.org This reaction offers a cost-effective alternative to reductions with metal hydrides and is still employed in industrial-scale synthesis. alfa-chemistry.comslideshare.net

The mechanism involves a single-electron transfer from the sodium metal to the carbonyl group of the ester. cambridge.org This process is repeated, and with protonation from the alcohol solvent, the ester is ultimately converted to two molecules of alcohol: one derived from the acyl portion of the ester and the other from the alkoxy portion. wikipedia.org

When applied to this compound, the Bouveault-Blanc reduction would selectively reduce the ester functional group. The reaction is generally not capable of reducing the aromatic indole ring or the carbon-chlorine bonds under these conditions. The expected product would be (6,7-dichloro-1H-indol-2-yl)methanol, along with ethanol derived from the ethyl group of the ester.

Reaction Scheme: R-COOEt + 4 Na + 2 EtOH → R-CH₂-ONa + EtO-Na + 2 EtO-Na Followed by aqueous workup to yield R-CH₂OH

Where R = 6,7-dichloro-1H-indol-2-yl

Functional Group Interconversions on the Ester Moiety

The most common ester cleavage reaction for a compound like this compound is saponification, which is the hydrolysis of the ester under basic conditions. This reaction converts the ethyl ester back to the parent carboxylic acid. nih.gov

The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a co-solvent like ethanol or tetrahydrofuran to ensure miscibility. nih.govorgsyn.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of the ethoxide ion and an acid-base workup yields the corresponding carboxylate salt, which is then protonated to give 6,7-dichloro-1H-indole-2-carboxylic acid. This carboxylic acid is a key intermediate for further synthetic modifications. nih.govorgsyn.org

Table 3: Common Conditions for Ester Hydrolysis (Saponification)

BaseSolvent SystemTypical ConditionsProduct
Lithium Hydroxide (LiOH)Ethanol/Water, THF/WaterRoom temperature to reflux6,7-dichloro-1H-indole-2-carboxylic acid nih.gov
Sodium Hydroxide (NaOH)Ethanol/WaterReflux6,7-dichloro-1H-indole-2-carboxylic acid
Potassium Hydroxide (KOH)Ethanol/WaterReflux6,7-dichloro-1H-indole-2-carboxylic acid

The ester group in this compound can undergo nucleophilic acyl substitution, where the ethoxy group (-OEt) is replaced by another nucleophile. libretexts.org These reactions, also known as acyl transfer reactions, proceed through a tetrahedral intermediate. libretexts.org

A prominent example of this transformation is hydrazinolysis. The reaction of this compound with hydrazine (B178648) (N₂H₄) would lead to the displacement of ethanol and the formation of 6,7-dichloro-1H-indole-2-carbohydrazide. mdpi.com This reaction is typically performed by heating the ester with hydrazine hydrate (B1144303) in a solvent such as ethanol. mdpi.com

Similarly, aminolysis can be performed by reacting the ester with ammonia (B1221849) or a primary/secondary amine to yield the corresponding primary, secondary, or tertiary amide. For example, reaction with ammonia would produce 6,7-dichloro-1H-indole-2-carboxamide. These reactions often require higher temperatures or catalysis to proceed at a reasonable rate due to the lower nucleophilicity of amines compared to hydroxide or hydrazine.

Table 4: Nucleophilic Acyl Substitution Products

NucleophileReagent ExampleProduct ClassSpecific Product Name
HydrazineHydrazine Hydrate (N₂H₄·H₂O)Acyl Hydrazide6,7-dichloro-1H-indole-2-carbohydrazide mdpi.com
AmmoniaAqueous or Anhydrous NH₃Primary Amide6,7-dichloro-1H-indole-2-carboxamide
Primary AmineMethylamine (CH₃NH₂)Secondary Amide6,7-dichloro-N-methyl-1H-indole-2-carboxamide

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom of the indole ring in this compound possesses a proton (N-H) that is weakly acidic. This allows for deprotonation with a suitable base to form an indolide anion, which is nucleophilic and can react with various electrophiles. mdpi.com

N-Alkylation: The indole nitrogen can be alkylated by treatment with a base followed by an alkylating agent. Common bases include potassium hydroxide (KOH) or sodium hydride (NaH). mdpi.com The resulting anion can then be treated with alkyl halides, such as benzyl (B1604629) bromide or allyl bromide, to afford the corresponding N-alkylated indole derivatives. mdpi.commdpi.com This reaction is a standard method for introducing substituents onto the indole nitrogen.

N-Acylation and N-Protection: The N-H group can also undergo acylation. For instance, reaction with acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base would yield the N-acetyl or N-benzoyl derivative, respectively. This is also a common strategy for protecting the indole nitrogen. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group, which can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). clockss.org

Table 5: Reactions at the Indole N-H Site

Reaction TypeElectrophilic ReagentBaseProduct Type
N-AlkylationBenzyl BromideKOH, NaHN-Benzyl Indole mdpi.com
N-AlkylationAllyl BromideKOH, NaHN-Allyl Indole mdpi.com
N-AcylationAcetic AnhydridePyridine (B92270), Et₃NN-Acetyl Indole clockss.org
N-ProtectionDi-tert-butyl dicarbonate ((Boc)₂O)Et₃N, DMAPN-Boc Indole clockss.org

Halogenation and Derivatization of the Dichloro-Indole System

The introduction of additional halogen atoms onto the this compound scaffold can lead to the synthesis of novel derivatives with potentially altered biological activities. The indole ring is generally susceptible to electrophilic substitution, with the C-3 position being the most reactive site. researchgate.net However, the presence of the two chlorine atoms at the C-6 and C-7 positions, coupled with the electron-withdrawing ester group at the C-2 position, deactivates the indole ring towards electrophilic attack. nih.gov

Halogenation of electron-deficient indoles typically requires harsher conditions or the use of a Lewis acid catalyst to facilitate the reaction. mdpi.comwikipedia.orgmasterorganicchemistry.com For instance, the halogenation of 2-trifluoromethylindole, another electron-deficient indole derivative, has been achieved using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), bromine, and iodine to yield the corresponding 3-haloindoles in high yields without the need for a Lewis acid, indicating that the C-3 position remains reactive despite the deactivation. mdpi.com It is plausible that similar reagents could be employed for the halogenation of this compound, targeting the C-3 position.

Further derivatization can be achieved through modification of the ester group or the N-H functionality. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. mdpi.com The indole nitrogen can also be a site for derivatization, as discussed in the section on reactions with alkyl halides.

Table 1: Potential Halogenation Reactions of this compound

ReagentExpected ProductReaction ConditionsReference for Analogy
N-Chlorosuccinimide (NCS)Ethyl 3,6,7-trichloro-1H-indole-2-carboxylateInert solvent (e.g., CH2Cl2 or CCl4) mdpi.com
N-Bromosuccinimide (NBS)Ethyl 3-bromo-6,7-dichloro-1H-indole-2-carboxylateInert solvent (e.g., CH2Cl2 or CCl4) mdpi.com
Iodine (I2)Ethyl 6,7-dichloro-3-iodo-1H-indole-2-carboxylateIn the presence of a base or an oxidizing agent mdpi.com

Note: This table presents potential reactions based on the reactivity of similar electron-deficient indole systems. Specific experimental validation for this compound is required.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. masterorganicchemistry.comacs.orgrsc.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govnih.gov While there is a wealth of literature on the Ugi reaction, specific applications utilizing this compound as one of the components are not extensively documented.

However, the indole scaffold, in general, has been employed in Ugi-type reactions. For instance, indole-N-carboxylic acids, which can be synthesized from indoles and CO2, have been used in a five-component Ugi reaction. nih.govresearchgate.net This suggests that derivatives of this compound, such as the corresponding carboxylic acid or aldehyde, could potentially participate in Ugi reactions to generate complex, highly substituted indole derivatives. The feasibility of such reactions would depend on the compatibility of the dichloro-indole nucleus with the reaction conditions and the reactivity of the functional groups.

Table 2: Hypothetical Ugi Reaction Involving a Derivative of this compound

Aldehyde ComponentAmine ComponentCarboxylic Acid ComponentIsocyanide ComponentPotential Product
6,7-Dichloro-1H-indole-2-carbaldehyde (derived)Aniline (B41778)Acetic Acidtert-Butyl isocyanide2-(6,7-dichloro-1H-indol-2-yl)-N-(tert-butyl)-2-(phenylformamido)acetamide

Note: This table illustrates a hypothetical Ugi reaction. The successful execution would depend on the synthesis of the aldehyde derivative and its reactivity in the Ugi condensation.

Reactions with Alkyl Halides

The nitrogen atom of the indole ring can be alkylated, although its nucleophilicity is relatively low. nih.gov The presence of the electron-withdrawing ester group at the C-2 position and the chlorine atoms at C-6 and C-7 further reduces the nucleophilicity of the indole nitrogen in this compound, making N-alkylation more challenging compared to the parent indole. mdpi.com

Successful N-alkylation of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide in acetone (B3395972) with alkylating agents like allyl bromide and benzyl bromide. researchgate.net For electron-deficient indoles, stronger bases and more reactive alkylating agents might be necessary to achieve good yields of the N-alkylated products. mdpi.com The reaction conditions need to be carefully controlled to avoid potential side reactions, such as C-alkylation or reactions involving the ester group.

Table 3: Representative N-Alkylation Reactions of Ethyl Indole-2-carboxylate

Alkyl HalideBase / SolventProductYieldReference
Allyl bromideaq. KOH / AcetoneEthyl 1-allyl-1H-indole-2-carboxylateHigh researchgate.net
Benzyl bromideaq. KOH / AcetoneEthyl 1-benzyl-1H-indole-2-carboxylateHigh researchgate.net
Amyl bromideNaOEt / EthanolLow yield of N-alkylated productLow researchgate.net

Note: This table shows data for the parent ethyl indole-2-carboxylate. The reactivity of the 6,7-dichloro derivative may differ, likely requiring more forcing conditions for N-alkylation.

Strategic Applications of Ethyl 6,7 Dichloro 1h Indole 2 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The indole-2-carboxylate (B1230498) framework is a common starting point for the synthesis of fused heterocyclic systems. The reactivity of the indole (B1671886) nitrogen and the C3 position, along with the potential for modification of the ester group, allows for the construction of a variety of multi-ring structures.

Construction of Piperazine (B1678402) Derivatives

While direct synthetic examples starting from ethyl 6,7-dichloro-1H-indole-2-carboxylate to form piperazine derivatives are not extensively documented in publicly available research, the general indole-2-carboxamide scaffold is known to be a key component in the synthesis of such complex molecules. For instance, indole-2-carboxamides have been utilized to create piperazine-containing compounds with dual anti-tuberculosis and antineoplastic activities. This suggests the potential for this compound to be converted into its corresponding amide and subsequently used as a building block for novel piperazine-containing therapeutic agents.

Development of Pyrazinoindole Frameworks

Pyrazino[1,2-a]indoles are a class of nitrogen-containing fused heterocycles with a broad range of biological activities. The synthesis of these frameworks often involves the use of indole-2-carboxylate precursors. Methodologies for constructing the pyrazinoindole core include N-alkylation of the indole nitrogen followed by intramolecular cyclization. Although specific examples employing this compound are not readily found, the established synthetic routes for pyrazinoindoles from other indole-2-carboxylates suggest a viable pathway for its use in generating novel, chlorinated pyrazinoindole derivatives.

Role as an Advanced Pharmaceutical Intermediate

The utility of a chemical compound as an advanced pharmaceutical intermediate is determined by its ability to serve as a key building block in the synthesis of a final active pharmaceutical ingredient (API). This compound, and its isomers, are valuable intermediates due to the presence of the dichloro-substituted indole core, which is a feature in a number of biologically active molecules.

A pertinent example that highlights the potential of dichlorinated indole-2-carboxylates is the synthesis of a novel class of cysteinyl-leukotriene 1 (CysLT1) selective antagonists. nih.gov In this research, the closely related analog, ethyl 4,6-dichloro-1H-indole-2-carboxylate, served as a crucial starting material. nih.gov The synthetic pathway involved a multi-step process to elaborate the indole scaffold into the final target compounds. This underscores the importance of the dichlorinated indole-2-carboxylate core as a foundational element in the development of new therapeutic agents.

Contributions to Drug Discovery and Development Initiatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Scaffold for Novel Chemical Entities

This compound provides a robust scaffold for the generation of novel chemical entities. The dichloro substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The aforementioned synthesis of CysLT1 antagonists from a dichlorinated indole-2-carboxylate analog is a prime example of its application as a scaffold. nih.gov The indole-2-carboxylic acid moiety was identified as a unique and essential component for the antagonist activity, distinguishing it from other known CysLT1 antagonists. nih.gov

Design and Synthesis of Analogs

The development of structure-activity relationships (SAR) is a cornerstone of modern drug discovery. This compound is an ideal starting material for the design and synthesis of a library of analogs to probe these relationships. In the development of the CysLT1 antagonists, the dichlorinated indole scaffold was systematically modified to understand the impact of different substituents on the indole ring on the compound's potency and selectivity. nih.gov

The following table summarizes the activity of some of the synthesized analogs, demonstrating the importance of the substitution pattern on the indole ring for biological activity.

Compound IDR1 SubstitutionCysLT1 IC50 (μM)CysLT2 IC50 (μM)
17b H0.0090 ± 0.004358 ± 26
17c 4-Cl0.067 ± 0.02236 ± 13
17d 5-Cl>100>100
17g 5-F0.0084 ± 0.000311 ± 1
17k 7-OCH30.0059 ± 0.001115 ± 4

This data illustrates that modifications to the indole ring, which originated from a dichlorinated precursor, have a profound effect on the final compound's biological activity. For instance, substitutions at the 4-position of the indole ring were found to be least favorable for activity. nih.gov This systematic approach to analog synthesis, enabled by versatile building blocks like this compound, is critical for the optimization of lead compounds in drug discovery.

Advanced Analytical and Spectroscopic Characterization of Ethyl 6,7 Dichloro 1h Indole 2 Carboxylate and Its Derivatives

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like ethyl 6,7-dichloro-1H-indole-2-carboxylate. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For indole (B1671886) derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed.

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C8 or C18 silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. As the polar mobile phase is pumped through the column, less polar compounds are retained longer, leading to separation. A UV detector is commonly used for detection, as the indole ring possesses a strong chromophore. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For instance, analyses of similar indole-2-carboxylate (B1230498) derivatives have demonstrated the ability to achieve purity levels greater than 99%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient Start at 70% A, decrease to 10% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. While some indole derivatives may require derivatization to increase their volatility, this compound is generally amenable to direct GC-MS analysis.

In this technique, the sample is vaporized in an injector and separated as it travels through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparison with spectral libraries. nih.govnist.gov The gas chromatogram itself provides information on the purity of the sample.

Table 2: Typical GC-MS Operating Conditions

Parameter Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temp. 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C)

¹H (Proton) and ¹³C (Carbon-13) NMR spectra provide fundamental information about the structure of this compound.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the indole N-H proton, the aromatic protons (H-3, H-4, H-5), and the ethyl ester protons (CH₂ and CH₃). The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group. The coupling patterns (e.g., doublets, triplets, quartets) arise from spin-spin interactions between neighboring protons and are crucial for determining the connectivity.

¹³C NMR: The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line. The chemical shifts of the carbon signals are highly sensitive to their electronic environment. For the target molecule, signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the indole ring (including the two carbons bearing chlorine atoms), and the two carbons of the ethyl group. semanticscholar.orgmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound *

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
NH ~9.0 (broad singlet) -
H-3 ~7.2 (singlet) ~109
H-4 ~7.6 (doublet) ~123
H-5 ~7.1 (doublet) ~121
C-2 - ~128
C-3a - ~127
C-6 - ~125
C-7 - ~118
C-7a - ~135
C=O - ~162
O-CH₂ ~4.4 (quartet) ~62
CH₃ ~1.4 (triplet) ~14

*Predicted values in a non-polar solvent like CDCl₃, based on data from similar indole derivatives. rsc.orgkiku.dk

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, a key COSY correlation would be observed between the aromatic H-4 and H-5 protons, confirming their adjacency. Another would be seen between the CH₂ and CH₃ protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of protonated carbons. For example, it would link the proton signal at ~7.6 ppm to the C-4 carbon signal at ~123 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). youtube.com It is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key HMBC correlations would include the correlation from H-3 to the carbonyl carbon (C=O) and C-2, and from the aromatic protons (H-4, H-5) to the various quaternary carbons in the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This is useful for determining stereochemistry and conformation, though for a relatively rigid aromatic system like this indole, its primary use would be to confirm assignments, such as the spatial proximity of H-3 and H-4.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). colorado.edu

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₉Cl₂NO₂), the theoretical monoisotopic mass of its protonated molecule ([M+H]⁺) can be calculated with high accuracy. The experimental mass is then measured using an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer). A close match between the measured mass and the calculated mass (typically within 5 ppm error) provides unambiguous confirmation of the compound's elemental formula. nih.govpurdue.edu

Table 4: HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass Measured Mass Difference (ppm)

This multi-faceted analytical approach, combining chromatographic separation with advanced spectroscopic characterization, is essential for the unequivocal identification, purity assessment, and structural elucidation of this compound and its derivatives, ensuring the integrity of data in further chemical and biological research.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, the key functional groups include the N-H bond of the indole ring, the carbonyl group (C=O) of the ester, the C-O and C-C bonds of the ester, the aromatic C-H and C=C bonds of the indole ring, and the C-Cl bonds.

The IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrational modes of these groups. The positions of these bands can be influenced by the electronic effects of the chlorine substituents. The two electron-withdrawing chlorine atoms at the 6 and 7 positions are expected to cause shifts in the vibrational frequencies of the indole ring and the ester group compared to the unsubstituted ethyl 1H-indole-2-carboxylate.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-HStretching3300-3500StrongMedium
C-H (aromatic)Stretching3000-3100MediumStrong
C-H (aliphatic)Stretching2850-3000MediumMedium
C=O (ester)Stretching1700-1725StrongMedium
C=C (aromatic)Stretching1450-1600Medium-StrongStrong
C-O (ester)Stretching1100-1300StrongWeak
C-NStretching1200-1350MediumMedium
C-ClStretching600-800StrongStrong

Note: This is a predictive table based on typical ranges for functional groups and the expected influence of the dichloro-substitution. Actual experimental values may vary.

The N-H stretching vibration, typically observed around 3400 cm⁻¹, is a key indicator of the indole ring. The carbonyl (C=O) stretching of the ethyl ester group is expected to appear as a strong band in the IR spectrum, likely between 1700 and 1725 cm⁻¹. The exact position will be influenced by the electron-withdrawing nature of the dichloro-substituted indole ring. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching modes are anticipated in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics by examining the known structure of the parent compound, ethyl 1H-indole-2-carboxylate.

The crystal structure of ethyl 1H-indole-2-carboxylate reveals a planar indole ring system. It is expected that the 6,7-dichloro derivative will also feature a largely planar indole core. The ethyl carboxylate group may be twisted out of the plane of the indole ring.

Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsN-H···O=C hydrogen bonds, C-Cl···π interactions, potential halogen bonding
Molecular ConformationPlanar indole ring, potentially twisted ester group

Note: This table presents predictions based on the crystal structure of the parent compound and common packing motifs for similar organic molecules.

The unit cell dimensions and space group would be determined experimentally. The precise bond lengths and angles will be influenced by the electronic effects of the chlorine substituents. For instance, the C-Cl bond lengths are expected to be in the typical range for aryl chlorides. The bond lengths within the indole ring may show slight variations compared to the unsubstituted parent compound due to the inductive effects of the chlorine atoms. A detailed X-ray crystallographic study would be necessary to confirm these structural features and to fully elucidate the supramolecular architecture of this compound.

Computational and Theoretical Investigations of Ethyl 6,7 Dichloro 1h Indole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

The electronic nature of ethyl 6,7-dichloro-1H-indole-2-carboxylate is primarily defined by its indole (B1671886) core, substituted with two chlorine atoms and an ethyl carboxylate group. The chlorine atoms, being highly electronegative, are expected to withdraw electron density from the indole ring. This withdrawal can influence the molecule's reactivity and its interactions with other molecules.

Molecular orbital theory helps in visualizing where the electrons are most likely to be found and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's stability and reactivity. A larger gap generally implies higher stability. For this compound, the HOMO is likely to be located on the electron-rich indole ring, while the LUMO may be distributed across the entire conjugated system, including the carboxylate group.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy(Value) eVRelates to the electron-donating ability of the molecule.
LUMO Energy(Value) eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap(Value) eVIndicates the chemical reactivity and kinetic stability.
Dipole Moment(Value) DebyeMeasures the overall polarity of the molecule.

Note: The values in this table are placeholders and would be determined through specific computational software.

Spectroscopic Property Prediction (NMR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for its identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each atom. The presence of the two chlorine atoms and the ethyl carboxylate group would significantly influence the chemical shifts of the protons and carbons on the indole ring.

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum can be modeled. The predicted maximum absorption wavelengths (λmax) would correspond to the electronic excitations, primarily π-π* transitions within the indole system.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule can significantly impact its properties. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of the molecule. For this compound, the primary flexibility lies in the rotation of the ethyl carboxylate group.

Molecular dynamics simulations can provide a deeper understanding of the molecule's behavior over time in a specific environment, such as in a solvent. These simulations can reveal how the molecule flexes, vibrates, and interacts with its surroundings.

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to study the step-by-step process of chemical reactions involving this compound. By mapping the energy landscape of a reaction, chemists can identify the most likely reaction pathways and the structures of transient intermediates and transition states. This can provide insights into the molecule's reactivity in various chemical transformations.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. The principles of green chemistry are increasingly being applied to mitigate these issues, and future research on ethyl 6,7-dichloro-1H-indole-2-carboxylate is expected to focus on developing more sustainable synthetic routes.

Current research into the green synthesis of indole derivatives has highlighted several promising strategies that could be adapted for the production of this compound. These include the use of microwave irradiation to accelerate reaction times and reduce energy consumption, the application of ionic liquids as recyclable and non-volatile solvents, and the development of photocatalytic methods that utilize visible light as a clean energy source. researchgate.netacs.orgresearchgate.netresearchgate.netjsynthchem.comrsc.org One-pot multicomponent reactions are also a key area of green synthesis, allowing for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency. rsc.org

Future investigations could explore the application of these green methodologies to the synthesis of this compound, potentially starting from readily available dichlorinated anilines. A comparative analysis of these emerging techniques against traditional methods would be crucial in establishing more environmentally benign and economically viable production pathways.

Table 1: Comparison of Potential Green Synthesis Approaches

Synthesis ApproachPotential Advantages for this compoundKey Research Focus
Microwave-Assisted Synthesis Rapid reaction times, increased yields, reduced energy consumption.Optimization of reaction conditions (temperature, time, power) for the specific dichlorinated starting materials.
Ionic Liquid-Mediated Synthesis Recyclable solvent system, potential for improved selectivity.Screening of various ionic liquids to find the optimal medium for the cyclization reaction.
Photocatalysis Use of visible light as a renewable energy source, mild reaction conditions. researchgate.netsci-hub.sethieme-connect.comDevelopment of suitable photocatalysts for the formation of the indole ring with the desired substitution pattern. researchgate.netsci-hub.sethieme-connect.com
Multicomponent Reactions High atom economy, reduced number of synthetic steps and waste. rsc.orgDesign of a convergent multicomponent strategy that incorporates the dichloro-aniline precursor.

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms. Flow chemistry and robotic systems are at the forefront of this evolution, offering precise control over reaction parameters, enhanced safety, and the ability to perform multistep syntheses in a continuous and automated fashion. nih.govuc.ptresearchgate.netacs.orgatomfair.com

The integration of the synthesis of this compound and its derivatives into such automated platforms represents a significant future research avenue. Flow chemistry, in particular, is well-suited for the optimization of reaction conditions and the rapid production of analogue libraries. uc.ptresearchgate.netacs.orgmdpi.com Robotic platforms can further accelerate this process by automating the setup, execution, and analysis of numerous reactions in parallel. atomfair.comresearchgate.netyoutube.comyoutube.com

Future work in this area would involve the development of robust flow chemistry protocols for the key synthetic steps in the formation of the this compound core. This would be followed by the integration of these protocols into fully automated systems capable of generating a diverse range of derivatives for biological or material screening.

Exploration of Novel Reactivity Patterns

The electronic properties of the indole ring are significantly influenced by the presence of the two chlorine atoms and the ethyl ester group in this compound. These substituents are expected to alter the reactivity of the indole nucleus, paving the way for the exploration of novel chemical transformations.

A particularly promising area of future research is the C-H functionalization of the indole core. nih.govchim.itnih.govrsc.orgyoutube.com This modern synthetic strategy allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more atom-economical and efficient approach to diversification compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The directing effects of the existing substituents on the regioselectivity of C-H functionalization at various positions of the indole ring (C2, C3, C4, C5) would be a key area of investigation. nih.govrsc.org

Furthermore, the reactivity of the dichloro-substituted benzene (B151609) ring towards electrophilic aromatic substitution is an area ripe for exploration. doubtnut.commsu.edudoubtnut.commsu.eduyoutube.com The interplay between the activating effect of the pyrrole (B145914) ring and the deactivating effect of the chlorine atoms will determine the outcome of such reactions. msu.edu

Table 2: Potential Reactivity Studies

Reaction TypePotential Research QuestionExpected Outcome
C-H Arylation Can the C-H bonds of the indole nucleus be directly arylated in a regioselective manner?Development of novel biaryl indole structures with potential applications in medicinal chemistry.
C-H Alkenylation Is it possible to introduce vinyl groups at specific positions of the indole core?Synthesis of precursors for polymerization or further functionalization.
Electrophilic Nitration What is the regioselectivity of nitration on the dichlorinated benzene ring?Creation of nitro-substituted derivatives that can be further transformed into amino- and other functional groups.
Metal-Halogen Exchange Can the chlorine atoms be selectively replaced using organometallic reagents?A pathway to introduce a wide variety of substituents at the 6- and 7-positions.

Development of Advanced Materials Utilizing the Indole Scaffold

The unique electronic and photophysical properties of the indole ring make it an attractive building block for the development of advanced functional materials. researchgate.net The incorporation of the this compound scaffold into polymeric structures or as a component in organic electronic devices is a promising avenue for future research.

Indole-based polymers have shown potential in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. mdpi.comresearchgate.netnih.goviipseries.org The presence of the dichloro-substituents in this compound could be leveraged to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting polymers. mdpi.com This could lead to materials with improved charge transport characteristics or tailored emission profiles.

Future research in this domain would involve the synthesis of monomers derived from this compound and their subsequent polymerization. The resulting polymers would then be characterized for their thermal, electronic, and photophysical properties to assess their suitability for various applications in materials science.

Q & A

Q. What are the recommended synthetic routes for ethyl 6,7-dichloro-1H-indole-2-carboxylate?

A common method involves refluxing intermediates such as 3-formyl-1H-indole-2-carboxylate derivatives with appropriate reagents in acetic acid. For example, sodium acetate and dichlorinated precursors can be heated under reflux to introduce chloro substituents at the 6,7-positions . Purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures to yield high-purity crystals suitable for crystallographic validation .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below –20°C to prevent degradation. Avoid exposure to moisture, direct sunlight, or oxidizing agents. Personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, is mandatory during handling to mitigate inhalation or dermal exposure risks .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, particularly for resolving halogen bonding patterns and validating stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ can confirm substitution patterns and ester functionality .
  • Mass spectrometry (HRMS) : Essential for verifying molecular weight and chlorine isotopic signatures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., solvent polarity, temperature) for dichlorination and esterification . Machine learning models trained on indole reactivity datasets further accelerate parameter optimization .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Twinned data : Employ SHELXL’s twin refinement tools for high-resolution datasets, using the Hooft parameter or Flack x to validate absolute configuration .
  • Disorder modeling : Use SQUEEZE (in PLATON) to account for solvent-accessible voids in the crystal lattice .
  • Cross-validation : Correlate crystallographic results with spectroscopic data (e.g., NOE interactions in NMR) to resolve ambiguities in substituent positioning .

Q. How do the electronic effects of 6,7-dichloro substituents influence indole core reactivity?

The electron-withdrawing chloro groups deactivate the indole ring, directing electrophilic substitution to the 4- or 5-positions. This electronic profile enhances regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-carboxylate position. Computational studies on frontier molecular orbitals (FMOs) can predict reactivity hotspots for functionalization .

Q. What experimental designs are effective for assessing mutagenicity or ecotoxicity?

  • Ames test : Use Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation to evaluate frameshift or base-pair mutations .
  • Ecotoxicity assays : Follow OECD Guidelines 201 (algae growth inhibition) and 202 (daphnia immobilization) to assess aquatic toxicity .
  • Factorial design : Apply 2k^k factorial experiments to isolate variables (e.g., concentration, pH) affecting toxicity outcomes .

Methodological Considerations

  • Safety protocols : Always use fume hoods and explosion-proof equipment during synthesis due to potential exothermic reactions involving chlorinated intermediates .
  • Data validation : Cross-check computational predictions (e.g., DFT-optimized geometries) with experimental crystallographic data to ensure accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 6,7-dichloro-1H-indole-2-carboxylate
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ethyl 6,7-dichloro-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.